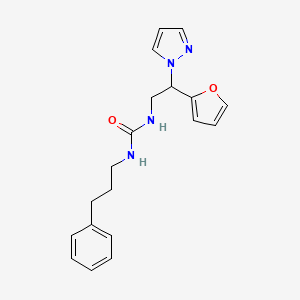

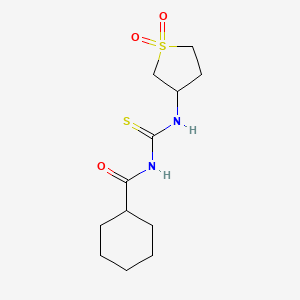

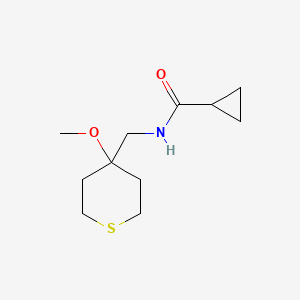

![molecular formula C8H9N3O B2501581 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one CAS No. 894852-27-8](/img/structure/B2501581.png)

1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one

概要

説明

“1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” is a chemical compound with the CAS Number: 894852-27-8 . It has a molecular weight of 163.18 . The IUPAC name for this compound is 1,2,4,5-tetrahydro-3H-pyrido[2,3-e][1,4]diazepin-3-one .

Molecular Structure Analysis

The Inchi Code for “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” is 1S/C8H9N3O/c12-7-5-11-8-6(4-10-7)2-1-3-9-8/h1-3H,4-5H2,(H,9,11)(H,10,12) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources .科学的研究の応用

Pharmaceutical Chemistry

Benzodiazepines, which share a similar structure with “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one”, are considered to be the core of an essential class of pharmaceutically active analogues . Their synthesis is of high value in the field of medicinal and pharmaceutical chemistry .

Antimicrobial Applications

1,4-Benzodiazepines, a related compound, are used as antimicrobials . This suggests potential antimicrobial applications for “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one”.

3. Treatment of Alcohol Withdrawal Syndrome (AWS) 1,4-Benzodiazepines are used in the treatment of alcohol withdrawal syndrome (AWS) . This indicates that “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” could potentially be used in similar applications.

Endothelin Antagonist

1,4-Benzodiazepines are used as endothelin antagonists . This suggests that “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” could have similar applications.

Hypnotics and Anxiolytics

1,4-Benzodiazepines are used as hypnotics and anxiolytics . This suggests potential applications for “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” in these areas.

Anticonvulsants and Muscle Relaxants

1,4-Benzodiazepines are used as anticonvulsants and muscle relaxants . This indicates that “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” could potentially be used in similar applications.

作用機序

Safety and Hazards

特性

IUPAC Name |

1,2,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-7-5-11-8-6(4-10-7)2-1-3-9-8/h1-3H,4-5H2,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWFRJPQCMSYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NCC(=O)N1)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

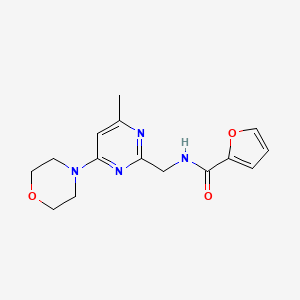

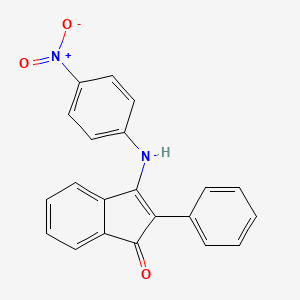

![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)

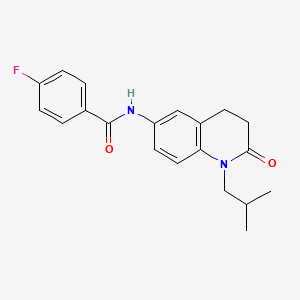

![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)

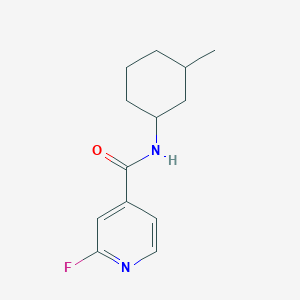

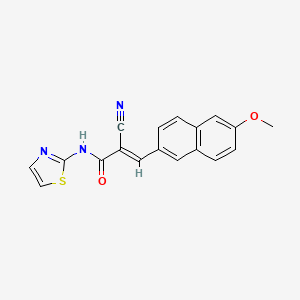

![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)

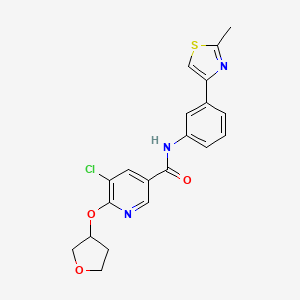

![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501517.png)

![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)